1,2-Dimethyl-1H-benzoimidazol-4-ylamine
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Overview
Description
1,2-Dimethyl-1H-benzoimidazol-4-ylamine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The benzimidazole nucleus is an important pharmacophore in drug discovery due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1H-benzoimidazol-4-ylamine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . Another method includes the reaction of o-phenylenediamine with aromatic or aliphatic aldehydes . The reaction conditions typically involve heating the reactants in the presence of a dehydrating agent, such as polyphosphoric acid .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-benzoimidazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1,2-Dimethyl-1H-benzoimidazol-4-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-benzoimidazol-4-ylamine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. In cancer cells, the compound can interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-benzoimidazole
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
1,2-Dimethyl-1H-benzoimidazol-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 1 and 2 of the benzimidazole ring enhances its lipophilicity and may improve its ability to penetrate biological membranes .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1,2-dimethylbenzimidazol-4-amine |
InChI |
InChI=1S/C9H11N3/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,10H2,1-2H3 |
InChI Key |
YRYPDPIZOWMGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1C)N |
Origin of Product |
United States |
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